![molecular formula C7H10ClNO B8493447 4,5,6,7-Tetrahydrofuro[3,2-c]pyridine HCL](/img/structure/B8493447.png)
4,5,6,7-Tetrahydrofuro[3,2-c]pyridine HCL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5,6,7-Tetrahydrofuro[3,2-c]pyridine HCL is a chemical compound with the molecular formula C7H10ClNO It is a heterocyclic compound that contains both a furan ring and a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrahydrofuro[3,2-c]pyridine HCL can be achieved through several methods. One common approach involves the Pictet-Spengler reaction, where a suitable aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the desired heterocyclic structure . The reaction conditions typically include a temperature range of 0-100°C and a reaction time of several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4,5,6,7-Tetrahydrofuro[3,2-c]pyridine HCL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield tetrahydrofuran derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan derivatives, while reduction can produce tetrahydrofuran compounds.
Aplicaciones Científicas De Investigación
4,5,6,7-Tetrahydrofuro[3,2-c]pyridine HCL has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4,5,6,7-Tetrahydrofuro[3,2-c]pyridine HCL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride: Similar in structure but contains a thieno ring instead of a furan ring.
2-(4-bromophenyl)-4,5,6,7-tetrahydrofuro[3,2-c]pyridine hydrochloride: Contains a bromophenyl group, adding different chemical properties.
ETHYL 4,5,6,7-TETRAHYDROFURO[3,2-C]PYRIDINE-2-CARBOXYLATE HCL: An ester derivative with distinct reactivity.
Uniqueness
4,5,6,7-Tetrahydrofuro[3,2-c]pyridine HCL is unique due to its specific combination of a furan and pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Propiedades
Fórmula molecular |
C7H10ClNO |
|---|---|
Peso molecular |
159.61 g/mol |
Nombre IUPAC |
4,5,6,7-tetrahydrofuro[3,2-c]pyridine;hydrochloride |
InChI |
InChI=1S/C7H9NO.ClH/c1-3-8-5-6-2-4-9-7(1)6;/h2,4,8H,1,3,5H2;1H |
Clave InChI |
UNWHFURFUXXVGW-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC2=C1OC=C2.Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
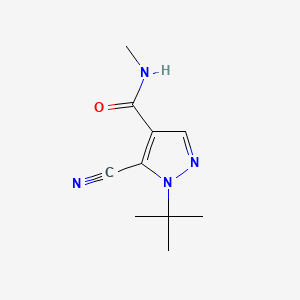
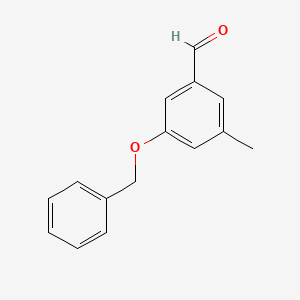
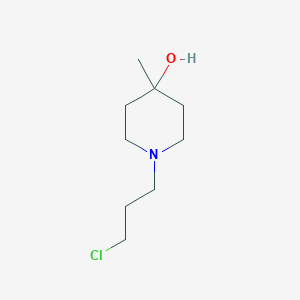
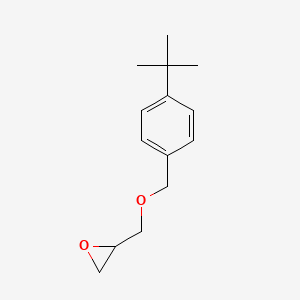
![Tert-butyl 6,8-dioxo-2,5,7-triazaspiro[3.4]octane-2-carboxylate](/img/structure/B8493394.png)
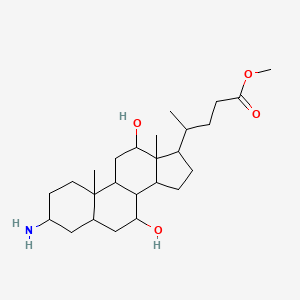

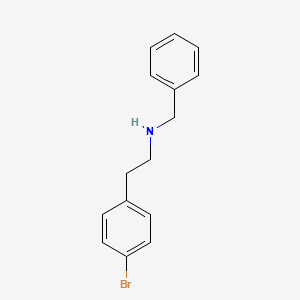


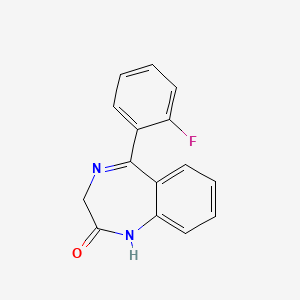
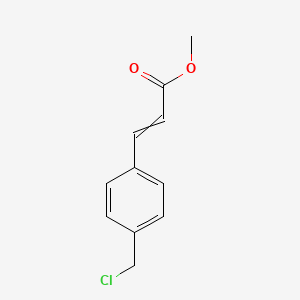

![3-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-phenylamine](/img/structure/B8493461.png)
